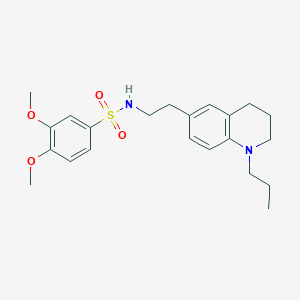

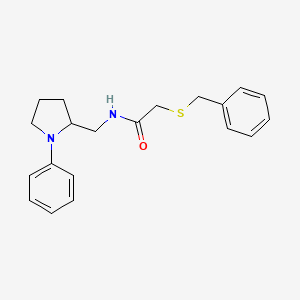

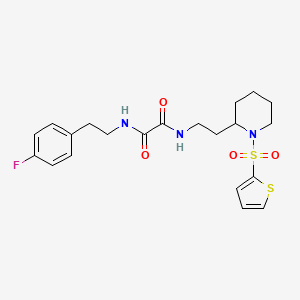

![molecular formula C19H26N2O4 B2840694 7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate CAS No. 1788041-44-0](/img/structure/B2840694.png)

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate (BDD) is a cyclic organic compound with a unique chemical structure and a wide range of applications in the scientific and medical research fields. BDD can be synthesized in the laboratory through a number of different methods and has been studied for its potential applications in drug design and synthesis, as well as in biochemical and physiological research.

Applications De Recherche Scientifique

Molecular Tiling and Adduct Formation

Molecular tiling in the 1:1 adduct of 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid demonstrates the formation of planar two-dimensional sheets linked by hydrogen bonds, showcasing the compound's potential in creating structured molecular assemblies (Meehan et al., 1997).

Decarboxylative Acylation

Research on 1,4-Diazabicyclo[2.2.2]octane (DABCO) has shown its effectiveness in the decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates, without metal catalysts. This process yields a variety of α-keto (or α,β-unsaturated) amides and esters, underscoring the versatility of related diazabicyclooctane compounds in organic synthesis (Zhang et al., 2017).

Polymer Synthesis

The synthesis of organic and water-soluble Poly(1,4-phenylenevinylenes) containing carboxyl groups through the ring-opening metathesis polymerization (ROMP) of 2,3-Dicarboxybarrelenes has been achieved. This research indicates the potential of bicyclooctane derivatives in the development of luminescent polymers with applications in materials science (Wagaman & Grubbs, 1997).

Photostimulated tert-Butylations

The ability of electron transfer chain processes to lead to regioselective homolytic tert-butylation for highly electron-deficient benzene derivatives highlights the role of related compounds in facilitating specific chemical reactions (Kim et al., 2001).

Nanocatalysis

The use of nano-sized NS-C4(DABCO-SO3H)2)·4Cl as a Brönsted acid catalyst for the synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives showcases the catalytic applications of diazabicyclooctane derivatives in creating heterocyclic compounds with potential pharmaceutical applications (Goli-Jolodar & Shirini, 2017).

Propriétés

IUPAC Name |

7-O-benzyl 3-O-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-10-9-16-15(11-20)12-21(16)18(23)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMIEWSPEXXWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

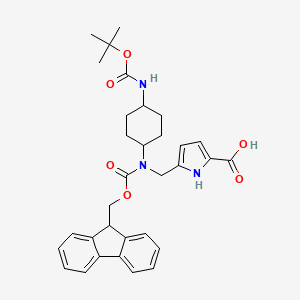

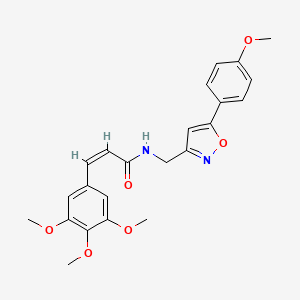

![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)

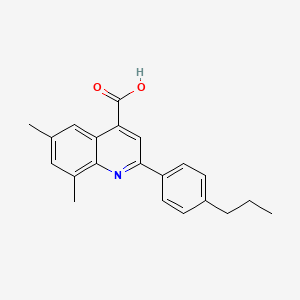

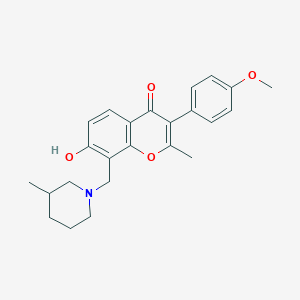

![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)

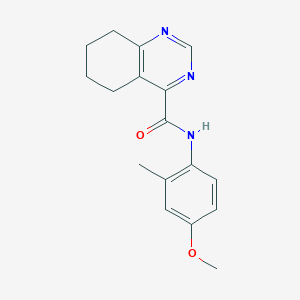

![3-(4-methylphenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840624.png)

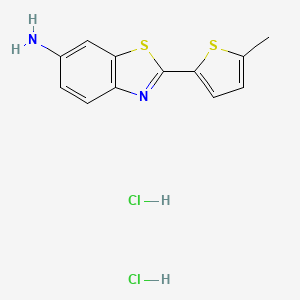

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2840631.png)

![N-[4-(Cyclopropylcarbamoyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2840632.png)